6-(Trifluoromethyl)naphthalen-2-ol
Overview
Description
6-(Trifluoromethyl)naphthalen-2-ol: is an organic compound characterized by the presence of a trifluoromethyl group attached to the naphthalene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)naphthalen-2-ol typically involves the introduction of a trifluoromethyl group to a naphthalene derivative. One common method is the trifluoromethylation of naphthalen-2-ol using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form naphthalen-2-ol derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO2) under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthalen-2-ol derivatives.
Substitution: Formation of halogenated or nitro-substituted naphthalenes.
Scientific Research Applications
6-(Trifluoromethyl)naphthalen-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)naphthalen-2-ol is primarily influenced by the trifluoromethyl group, which enhances the compound’s reactivity and stability. The electron-withdrawing nature of the trifluoromethyl group affects the electron density distribution in the naphthalene ring, making it more susceptible to electrophilic attacks. This property is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
2-Naphthol: A closely related compound with a hydroxyl group at the second position of the naphthalene ring.
1-Naphthol: Another isomer with the hydroxyl group at the first position.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness: 6-(Trifluoromethyl)naphthalen-2-ol is unique due to the combined presence of the trifluoromethyl group and the naphthalene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications. The trifluoromethyl group also contributes to the compound’s lipophilicity, which can influence its biological activity and interactions.
Properties
IUPAC Name |
6-(trifluoromethyl)naphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9/h1-6,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDAAXIBIPERT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30766667 | |
Record name | 6-(Trifluoromethyl)naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30766667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116511-74-1 | |
Record name | 6-(Trifluoromethyl)naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30766667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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